molecular formula C27H22N4O6 B11178024 dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate

dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate

Cat. No.: B11178024
M. Wt: 498.5 g/mol
InChI Key: VMOBJCAPAMCAIR-UHFFFAOYSA-N
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Description

Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate is a complex organic compound that belongs to the class of pyrazolopyridopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core substituted with a methoxyphenyl group and dimethyl ester functionalities

Preparation Methods

The synthesis of dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the core structure.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester functionalities.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The methoxyphenyl group can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.

    Biological Studies: Researchers explore its interactions with biological systems to understand its potential biological activities.

Mechanism of Action

The mechanism of action of dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Dimethyl 5-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate can be compared with other pyrazolopyridopyrimidine derivatives. Similar compounds include:

  • Dimethyl 5-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate
  • Dimethyl 5-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]isophthalate

These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific methoxyphenyl substitution, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C27H22N4O6

Molecular Weight

498.5 g/mol

IUPAC Name

dimethyl 5-[5-(4-methoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C27H22N4O6/c1-15-23(16-5-7-20(35-2)8-6-16)24-28-14-21-22(31(24)29-15)9-10-30(25(21)32)19-12-17(26(33)36-3)11-18(13-19)27(34)37-4/h5-14H,1-4H3

InChI Key

VMOBJCAPAMCAIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

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